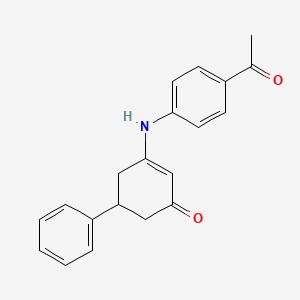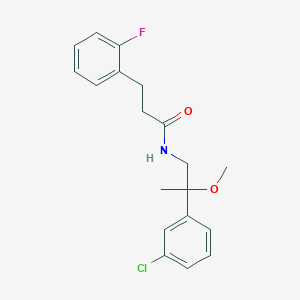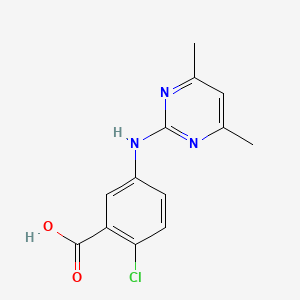![molecular formula C8H15N3O3 B2654868 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea CAS No. 1882778-39-3](/img/structure/B2654868.png)
3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of “3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea” would likely be influenced by the presence of the urea group, the morpholine ring, and the methyl group. The urea group can participate in condensation reactions, while the morpholine ring can act as a nucleophile in substitution reactions .Applications De Recherche Scientifique
Chemotherapeutic Activity
The chemotherapeutic activity of nitrosoureas, including a compound with morpholino functionality (referred to as Morpholino-CNU), has been evaluated against preterminal rat leukemia L 5222. Morpholino-CNU, along with other nitrosoureas, was compared in terms of chemotherapeutic effectiveness. The study found that water-soluble substances like Morpholino-CNU were approximately comparable to CCNU regarding the dose range affecting a median survival time of more than 90 days, indicating their potential utility in cancer treatment (Zeller, Eisenbrand, & Fiebig, 1979).
Corrosion Inhibition
Mannich bases containing the morpholino group, such as 1-(morpholino(pyridin-4-yl)methyl)urea (UMP), have been synthesized and examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. The study provided insights into the effectiveness of these compounds as corrosion inhibitors, demonstrating that they are mixed-type inhibitors and suggesting their potential applications in protecting steel infrastructure (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Material Science
The synthesis and characterization of 2-substituted 5,6-Benzo-1-methyl-3-R-1,3,2-diazaphosphorin-4-onen derivatives, with R being 2-Morpholinoethyl, demonstrate the compound's role in material science, particularly in creating novel phosphorus-containing compounds. These compounds have potential applications in various fields, including as intermediates for further chemical modifications and in the development of new materials (Borkenhagen, Neda, Thönnessen, Jones, & Schmutzler, 1996).
Photochemical Reactions
The study on the interactions and inhibition effect of urea-derived Mannich bases on a mild steel surface highlights the photochemical applications of compounds with morpholino groups. These compounds show promise in applications requiring photoinduced reactions, offering a basis for developing photoactive materials or coatings with enhanced protective capabilities against corrosion (Jeeva et al., 2015).
Synthesis of Active Metabolites
The stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, involving a compound with morpholino functionality, underlines the significance of such compounds in medicinal chemistry. This research contributes to the development of active metabolites for potential therapeutic applications, emphasizing the role of morpholino-containing compounds in synthesizing biologically active molecules (Chen et al., 2010).
Mécanisme D'action
The mechanism of action of “3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea” would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets such as enzymes or receptors. The morpholine ring is a common structural motif in many drugs and can enhance solubility and bioavailability .
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-9-8(13)10-6-7(12)11-2-4-14-5-3-11/h2-6H2,1H3,(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMBJGVMYCZGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile](/img/structure/B2654788.png)


![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)

![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)